molecular formula C7H8N2 B058655 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1211540-79-2

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B058655
CAS RN: 1211540-79-2
M. Wt: 120.15 g/mol
InChI Key: JKWQHCSGMTWRIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives can involve multiple approaches, including one-pot, three-component reactions that allow for the incorporation of a tetrahedral fragment at position-4 of the pyrrolo[2,3-b]pyridine skeleton. Such methods have been developed to yield novel derivatives under mild conditions, utilizing solvents like ethanol, acetic acid, or 1,4-dioxane (Vilches-Herrera et al., 2013). Additionally, polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been synthesized from 1,2,4-triazines using the inverse electron demand Diels–Alder reaction, showcasing the versatility of synthetic strategies for constructing pyrrolo[3,2-b]pyridine frameworks (Hajbi et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry, as well as X-ray diffraction analysis. Such studies reveal the optimal molecular structure and provide insights into the physicochemical properties of these compounds (Yang et al., 2023).

Chemical Reactions and Properties

The reactivity of this compound derivatives often involves electrophilic aromatic substitution, showcasing their potential for further functionalization. These compounds serve as precursors to a variety of structurally diverse molecules, highlighting their significance in synthetic organic chemistry (Janiga & Gryko, 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as optical and electrochemical characteristics, are of particular interest. These compounds exhibit strong violet, blue, or green fluorescence both in solution and in the solid state, making them attractive for applications in materials science and organic electronics (Janiga & Gryko, 2014).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity patterns, including their ability to undergo various ring expansion reactions and their utility in constructing complex heterocyclic frameworks. These attributes underscore the compound's versatility and potential for generating novel molecules with desirable properties (Croix et al., 2018).

Scientific Research Applications

  • Synthesis and Properties : The compound has been synthesized through different routes, with its derivatives showing potential for various chemical reactions like nitration, bromination, iodination, and reactions with Mannich bases, highlighting its versatility in chemical transformations (Herbert & Wibberley, 1969).

  • Novel Synthetic Routes : There has been research on novel and efficient synthetic routes for creating derivatives of this compound, demonstrating its application in creating new chemical entities with potential pharmaceutical relevance (Vilches-Herrera et al., 2013).

  • Applications in Antiproliferative Agents : The compound has been studied for its role in the synthesis of thieno[2,3-b]pyridines, a class of antiproliferatives, particularly for their applications in cancer treatment (Zafar et al., 2018).

  • Potential in Drug Development : Its derivatives have been explored in the synthesis of novel CRF-1 antagonists, a class of drugs with potential therapeutic applications, indicating its importance in drug development (Ribecai et al., 2010).

  • Synthesis of Related Compounds : Research has been conducted on the synthesis of related compounds like 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives, showing the compound's relevance in the broader context of heterocyclic chemistry (Guo et al., 2015).

  • Functionalization Studies : There have been studies on functionalizing the compound, which is crucial for creating derivatives with specific properties for various applications, such as in agrochemicals and functional materials (Minakata et al., 1992).

Safety and Hazards

While specific safety and hazard information for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is not available, similar compounds such as 6-Bromo-1H-pyrrolo[3,2-b]pyridine and 5-Chloro-1H-pyrrolo[3,2-b]pyridine have hazard statements associated with them .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising development prospects . These compounds could potentially be used in cancer therapy, given their potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4,9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWQHCSGMTWRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211540-79-2
Record name 1H,2H,3H-pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1H-pyrrolo[3,2-b]pyridine (1.18 g, 10 mmol) in 100 mL of THF, was added borane tetrahydrofuran complex (60 mL of a 1 M solution, 6 eq) and the mixture was heated at reflux for 5 h. After allowing the reaction to cool down to room temperature, water was added slowly and the solution was extracted with ethyl acetate twice. The combined extracts were washed with a saturated solution of sodium bicarbonate, dried over sodium sulfate and evaporated. The residue was purified on silica gel (eluent: 15% methanol in DCM) to give 0.17 g of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 1-1.
Quantity
1.18 g
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reactant
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100 mL
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Synthesis routes and methods II

Procedure details

1.49 g of Raney nickel at 50% in water are added to a solution of 1.5 g of 4-azaindole in 45 ml of absolute ethanol, in an autoclave under argon. The mixture is hydrogenated under 100 bar of hydrogen at a temperature of 95° C. for 41 h. After a return to ambient temperature, the catalyst is filtered off through Clarcel and the filtrate is concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 70 g 15-40 μm silica cartridge, elution being carried out with pure dichloromethane and then with a 99/1 v/v mixture of dichloromethanemethanol with a flow rate of 80 ml/min, and then on a 30 g 15-40 μm silica cartridge, elution being carried out with pure dichloromethane with a flow rate of 30 ml/min. 0.18 g of 4-azaindoline is thus obtained in the form of a pale yellow solid which melts at 63° C. (Kofler bench).
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1.5 g
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1.49 g
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45 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research highlights the use of a chiral phase-transfer catalyst derived from tert-leucine for the asymmetric synthesis of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles []. This method enables the production of both enantiomers of these compounds in excellent yield (up to 99%) and with high enantioselectivity (up to 91% ee) and diastereoselectivity (up to >99:1 dr) []. This is significant because it provides a controlled and efficient way to access these chiral compounds, which could be valuable for drug discovery and development.

Q2: What are the potential applications of these synthesized compounds?

A2: While the research focuses primarily on the synthetic methodology, the ability to synthesize both enantiomers of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles with high selectivity opens doors for further investigation into their biological activities. These compounds belong to the 4-azaindoline family, which are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties []. Therefore, these synthesized enantiomers could be valuable as building blocks for new drugs or as tools for studying biological pathways.

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